5-propyl-1H-1,2,4-triazole-3-carboxamide

Vue d'ensemble

Description

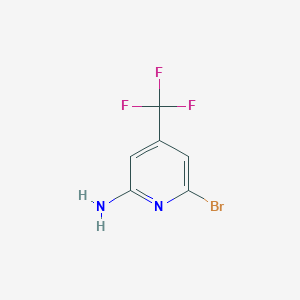

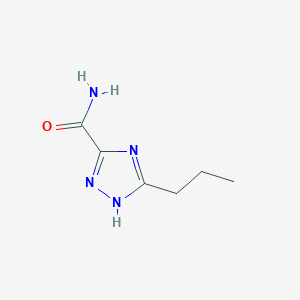

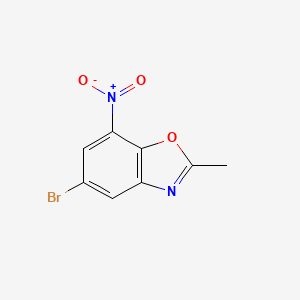

5-propyl-1H-1,2,4-triazole-3-carboxamide is a derivative of the 1,2,4-triazole class of compounds. Triazoles are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

Two complementary pathways for the preparation of N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides were proposed and successfully realized in the synthesis of 20 representative examples . These methods use the same types of starting materials viz. succinic anhydride, aminoguanidine hydrochloride, and a variety of amines .Molecular Structure Analysis

The molecular structure of 5-propyl-1H-1,2,4-triazole-3-carboxamide is similar to that of other 1,2,4-triazole compounds. The triazole ring contains two carbon atoms and three nitrogen atoms . The position of the nitrogen atoms in the ring can vary, leading to different tautomeric forms of triazole, i.e., 1,2,3-triazole and 1,2,4-triazole .Chemical Reactions Analysis

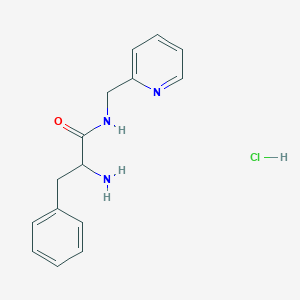

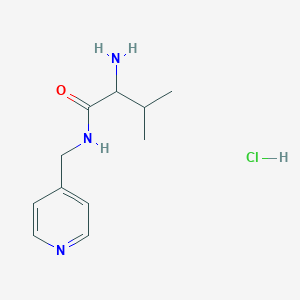

A series of 1,2,4-triazole-3-carboxamides have been prepared from 1,2,4-triazole-3-carboxylates under mild conditions . Efficient synthesis of amides directly from esters and amines is achieved under mild, neutral conditions with liberation of alcohol as a by-product . Both primary and secondary aliphatic and aromatic amines can be utilized .Applications De Recherche Scientifique

Drug Discovery

The triazole ring is a prominent structure in medicinal chemistry due to its resemblance to the amide bond, which is crucial in biochemistry5-propyl-1H-1,2,4-triazole-3-carboxamide can be utilized in the development of new pharmaceuticals, leveraging its stability and hydrogen bonding ability . It’s structurally similar to compounds like rufinamide, an anticonvulsant drug, and could potentially be modified to enhance its pharmacological profile.

Organic Synthesis

In organic chemistry, the triazole core serves as a versatile intermediate. The compound could be used to synthesize complex molecules with potential applications in organic synthesis, owing to its stability under various conditions .

Polymer Chemistry

Triazoles are known for their application in polymer chemistry5-propyl-1H-1,2,4-triazole-3-carboxamide could be incorporated into polymers to improve their properties, such as thermal stability and resistance to degradation .

Supramolecular Chemistry

The ability of triazoles to engage in hydrogen bonding makes them suitable for use in supramolecular assemblies. This compound could be used to create novel structures with specific functionalities for catalysis or molecular recognition .

Bioconjugation

In chemical biology, bioconjugation techniques often employ triazoles5-propyl-1H-1,2,4-triazole-3-carboxamide could be used to link biomolecules or attach drugs to targeting moieties, enhancing their specificity and efficacy .

Fluorescent Imaging

Due to their electronic properties, triazoles can be used in fluorescent imaging. The compound could be modified to act as a fluorescent probe, aiding in the visualization of biological processes .

Materials Science

In materials science, triazoles contribute to the development of new materials with unique properties5-propyl-1H-1,2,4-triazole-3-carboxamide could be used to synthesize materials with specific electronic or mechanical properties .

Anticancer Research

Triazole derivatives have shown promise in anticancer research. This compound could be investigated for its anticancer activities, potentially leading to the development of new therapeutic agents .

Mécanisme D'action

Target of Action

Compounds in the 1,2,4-triazole class are known to have a wide range of targets due to their versatile structure. They are often used in the synthesis of various pharmacologically active compounds, including antiviral and antitumor agents .

Mode of Action

The mode of action of 1,2,4-triazole derivatives can vary greatly depending on the specific compound and its targets. Generally, these compounds can interact with their targets through various mechanisms, such as inhibiting key enzymes or binding to specific receptors .

Biochemical Pathways

The affected biochemical pathways can also vary widely. For example, some 1,2,4-triazole derivatives are known to affect the viral replication pathway, making them effective antiviral agents .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of 1,2,4-triazole derivatives can differ based on their specific chemical structure. Some derivatives are known to have good water solubility, which can enhance their bioavailability .

Result of Action

The molecular and cellular effects of 1,2,4-triazole derivatives’ action depend on their specific targets and mode of action. For instance, antiviral 1,2,4-triazole derivatives can inhibit viral replication, thereby preventing the spread of the virus within the body .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances can influence the action, efficacy, and stability of 1,2,4-triazole derivatives .

Propriétés

IUPAC Name |

5-propyl-1H-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N4O/c1-2-3-4-8-6(5(7)11)10-9-4/h2-3H2,1H3,(H2,7,11)(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYYCTTUVSQQII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC(=NN1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Bromo-2-chlorophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525620.png)

![4-[(4-Bromo-2-propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1525628.png)

![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}piperidine hydrochloride](/img/structure/B1525630.png)